3-[Cyclopropyl(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[Cyclopropyl(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a cyclopropyl group, a prop-2-yn-1-yl group, and a thiolane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclopropyl(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropylamine with propargyl bromide to form N-cyclopropylprop-2-yn-1-amine. This intermediate is then reacted with thiolane-1,1-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Cyclopropyl(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane-1,1-dione moiety to thiolane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiolane derivatives .
Scientific Research Applications
3-[Cyclopropyl(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[Cyclopropyl(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and prop-2-yn-1-yl groups can interact with active sites, while the thiolane-1,1-dione moiety can undergo redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropylprop-2-yn-1-amine: An intermediate in the synthesis of the target compound.
Thiolane-1,1-dione derivatives: Compounds with similar thiolane moieties but different substituents.
Cyclopropylamines: Compounds with cyclopropyl groups attached to amine functionalities.
Uniqueness
3-[Cyclopropyl(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione is unique due to its combination of a cyclopropyl group, a prop-2-yn-1-yl group, and a thiolane-1,1-dione moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
N-cyclopropyl-1,1-dioxo-N-prop-2-ynylthiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-6-11(9-3-4-9)10-5-7-14(12,13)8-10/h1,9-10H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMXXSCATRFKCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CC1)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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